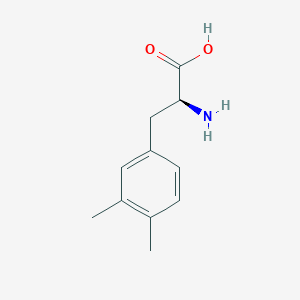

3,4-Dimethyl-L-Phenylalanine

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(3,4-dimethylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-3-4-9(5-8(7)2)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTDECHKNDJYMG-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(C(=O)O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595332 |

Source

|

| Record name | 3,4-Dimethyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142995-28-6 |

Source

|

| Record name | 3,4-Dimethyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Application Notes & Protocols: 3,4-Dimethyl-L-phenylalanine as a High-Resolution Molecular Probe for Protein Structure and Function

Abstract: The strategic introduction of unnatural amino acids (UAAs) into proteins provides an unparalleled ability to dissect and manipulate biological systems at the molecular level.[1][2] These non-canonical building blocks, either found in nature or synthesized chemically, offer a vast expansion of the chemical functionalities available for protein engineering and drug discovery.[1][2][3] 3,4-Dimethyl-L-phenylalanine, a non-proteinogenic analog of phenylalanine, has emerged as a particularly insightful molecular probe. Its unique dimethyl-substituted phenyl ring serves as a powerful reporter for nuclear magnetic resonance (NMR) spectroscopy and as a steric probe to investigate molecular recognition and enzyme catalysis. This guide provides a comprehensive overview of the applications of 3,4-Dimethyl-L-phenylalanine, complete with detailed protocols for its synthesis, site-specific incorporation into proteins, and utilization in biophysical assays.

Introduction: The Rationale for a Dimethylated Phenylalanine Probe

The twenty canonical amino acids offer a finite chemical toolkit for protein function. Unnatural amino acids (UAAs) dramatically expand this toolkit, enabling the introduction of novel chemical groups, biophysical probes, and reactive handles for site-specific modification.[3][] The incorporation of UAAs can enhance the therapeutic properties of peptides and proteins, improving stability, potency, and target selectivity.[1][2][5]

3,4-Dimethyl-L-phenylalanine is designed as a subtle yet powerful perturbation of its natural counterpart, L-phenylalanine. The rationale for its use is twofold:

-

As a ¹H NMR Reporter: The two methyl groups on the phenyl ring provide sharp, distinct singlet signals in the upfield region of a proton NMR spectrum. These signals are exceptionally sensitive to their local electronic and steric environment. Changes in protein conformation, ligand binding, or protein-protein interactions that alter the positioning of the dimethyl-phenyl ring will induce measurable chemical shift perturbations (CSPs) in these reporter signals. This allows for the precise monitoring of molecular events at a specific, pre-determined site within the protein.

-

As a Steric Probe: The addition of two methyl groups to the phenylalanine side chain increases its steric bulk. By replacing a native phenylalanine or tyrosine residue with 3,4-Dimethyl-L-phenylalanine, researchers can probe the steric tolerance of an enzyme's active site or a protein-protein interface. A significant change in activity or binding affinity upon this substitution indicates that the space occupied by the native residue is tightly constrained and crucial for function.

Physicochemical Properties

A summary of the key properties of 3,4-Dimethyl-L-phenylalanine is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | PubChem[6] |

| Molecular Weight | 193.24 g/mol | PubChem[6] |

| IUPAC Name | (2S)-2-amino-3-(3,4-dimethylphenyl)propanoic acid | PubChem[6] |

| CAS Number | 142995-28-6 | PubChem[6] |

Core Applications in Research and Drug Development

High-Resolution NMR Studies of Protein Dynamics and Interactions

The primary application of 3,4-Dimethyl-L-phenylalanine is as a reporter for NMR spectroscopy. Unlike broader signals from the protein backbone, the two methyl proton signals are sharp singlets that can often be resolved even in large proteins, mitigating issues of signal overlap that can complicate NMR spectra.[7]

-

Ligand Binding and Drug Screening: By incorporating the probe at or near a binding site, the titration of a potential ligand or drug candidate can be monitored directly. The appearance of chemical shift perturbations in the methyl signals provides direct evidence of binding and can be used to determine binding affinities (KD).

-

Mapping Protein-Protein Interfaces: Incorporating the probe at various positions on the surface of a protein allows for the mapping of its interaction interface with a binding partner. Residues that show significant CSPs upon complex formation are identified as being at or near the interface.[8]

-

Conformational Change Analysis: Allosteric regulation and enzyme activation often involve subtle conformational changes. Placing the probe in a region expected to undergo a conformational shift allows for the detection and characterization of these structural transitions.

Probing Steric Constraints in Enzyme Active Sites

The success of enzyme inhibitors and the specificity of catalytic mechanisms often depend on precise steric complementarity. Replacing a key active site residue like phenylalanine with the bulkier 3,4-Dimethyl-L-phenylalanine can reveal critical insights.

-

Mechanism of Action Studies: If the substitution dramatically reduces or abolishes enzymatic activity, it suggests the active site is sterically constrained and that the precise volume of the native residue is essential for substrate binding or transition state stabilization.

-

Rational Drug Design: Understanding the steric limitations of a target's binding pocket is crucial for designing high-affinity inhibitors. The use of this probe can inform computational models and guide the design of small molecules with improved shape complementarity.

Experimental Methodologies and Protocols

The successful use of 3,4-Dimethyl-L-phenylalanine requires robust protocols for its synthesis (or acquisition), its incorporation into a target protein, and subsequent analysis.

Protocol 1: Chemoenzymatic Synthesis of 3,4-Dimethyl-L-phenylalanine

While commercially available, 3,4-Dimethyl-L-phenylalanine can be synthesized for custom isotopic labeling or cost-effectiveness. This protocol is adapted from established methods for producing L-phenylalanine derivatives.[9][10]

Rationale: This method uses a commercially available starting material, 3,4-dimethylbenzaldehyde, to synthesize the corresponding phenylpyruvate derivative. An engineered aminotransferase enzyme is then used for the stereoselective transamination to produce the desired L-enantiomer with high purity, avoiding costly chiral resolution steps.

Workflow Diagram: Synthesis of 3,4-Dimethyl-L-phenylalanine

Sources

- 1. biosynth.com [biosynth.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3,4-Dimethyl-L-phenylalanine | C11H15NO2 | CID 18633117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Detecting the Biological Activity of 3,4-Dimethyl-L-phenylalanine

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on designing and executing assays to characterize the biological activity of 3,4-Dimethyl-L-phenylalanine. As a synthetic analog of the essential amino acid L-phenylalanine, 3,4-Dimethyl-L-phenylalanine (3,4-DMP) presents a unique molecular structure that may interact with various biological pathways, including amino acid transport, metabolism, and protein synthesis. This guide moves beyond simple procedural lists to explain the scientific rationale behind experimental design, ensuring that each protocol functions as a self-validating system. We present detailed, step-by-step protocols for foundational assays, including cellular uptake, enzymatic activity, and cytotoxicity, supported by authoritative citations and visual diagrams to facilitate robust and reproducible scientific inquiry.

Introduction and Scientific Framework

3,4-Dimethyl-L-phenylalanine is a non-natural amino acid characterized by two methyl groups on the phenyl ring of L-phenylalanine.[1] Its structural similarity to L-phenylalanine suggests several potential avenues of biological activity. L-phenylalanine is a critical precursor for the synthesis of L-tyrosine and subsequent catecholamines (dopamine, norepinephrine, epinephrine), and it plays a fundamental role in protein synthesis.[2][3] Therefore, 3,4-DMP may act as a substrate, inhibitor, or modulator of the biological machinery that recognizes and processes L-phenylalanine.

The primary hypotheses for its biological action, which form the basis of the assays described herein, are:

-

Interaction with Amino Acid Transporters: 3,4-DMP may be a substrate for or an inhibitor of L-type amino acid transporters (LATs), which are responsible for the cellular uptake of large neutral amino acids like phenylalanine.[4][5]

-

Modulation of Phenylalanine Metabolism: It could interact with key metabolic enzymes such as Phenylalanine Hydroxylase (PAH), the rate-limiting enzyme in phenylalanine catabolism.[6][7][8] This interaction could be as a substrate, a competitive inhibitor, or an allosteric modulator.

-

Incorporation into Polypeptides: The cellular protein synthesis machinery might recognize 3,4-DMP and incorporate it into proteins in place of L-phenylalanine, a technique used in protein engineering with unnatural amino acids.[][10][11]

-

General Cellular Effects: Like other amino acid derivatives, it could exert broader biological effects, such as cytotoxicity or antimicrobial activity, which must be assessed as a baseline.[12][13][14]

This guide provides the tools to systematically investigate these possibilities.

Strategic Workflow for Characterizing 3,4-DMP Activity

A tiered approach is recommended to efficiently characterize the biological activity of a novel amino acid analog. This workflow begins with broad, foundational assays and progresses to more specific, mechanism-of-action studies.

Caption: Strategic workflow for investigating 3,4-DMP biological activity.

Detailed Application Protocols

Protocol 1: Characterizing Cellular Uptake via Competitive Assay

Principle: This protocol determines if 3,4-DMP can enter cells via amino acid transporters. It employs a competitive design where the uptake of a labeled probe (e.g., a fluorescent or radiolabeled amino acid analog) is measured in the presence and absence of 3,4-DMP. A reduction in probe uptake in the presence of 3,4-DMP indicates competition for the same transporter.[4][15][16] L-phenylalanine is used as a positive control for competition.

Causality Behind Experimental Choices:

-

Cell Line: HeLa or MCF7 cells are chosen due to their documented high expression of the LAT1 amino acid transporter.[4][5]

-

Probe: A fluorescent amino acid analog like L-boronophenylalanine (BPA) is used for its safety and compatibility with plate readers and flow cytometry, avoiding the complexities of handling radiolabeled materials.[4][5]

-

Controls: L-phenylalanine serves as a positive control, as it is the natural substrate for the transporter. A vehicle control (assay buffer) establishes the baseline maximum uptake. This triangulation ensures that any observed inhibition is specific.

Caption: Principle of the competitive cellular uptake assay.

Materials:

-

HeLa or MCF7 cells

-

96-well black, clear-bottom cell culture plates

-

Amino Acid Uptake Assay Kit (e.g., Dojindo, Cat# A611) or equivalent fluorescent probe system[4]

-

3,4-Dimethyl-L-phenylalanine (3,4-DMP)

-

L-phenylalanine (positive control)

-

Krebs-Ringer-HEPES (KRH) buffer or other suitable physiological buffer

-

Plate reader with fluorescence detection (e.g., λex=360 nm, λem=460 nm for the Dojindo kit)[4]

Step-by-Step Methodology:

-

Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 2 x 10⁴ cells/well and culture for 24-48 hours until they reach 80-90% confluency.

-

Preparation of Compounds: Prepare stock solutions of 3,4-DMP and L-phenylalanine in an appropriate solvent (e.g., KRH buffer). Create a dilution series to test a range of concentrations (e.g., 0 µM, 1 µM, 10 µM, 100 µM, 1 mM, 10 mM).

-

Cell Washing: Gently aspirate the culture medium from the wells. Wash cells twice with 100 µL of pre-warmed KRH buffer to remove residual amino acids.

-

Inhibitor Pre-incubation: Add 50 µL of the diluted 3,4-DMP, L-phenylalanine (positive control), or KRH buffer (vehicle control) to the respective wells. Incubate at 37°C for 10-15 minutes.

-

Uptake Reaction: Add 50 µL of the fluorescent probe working solution (prepared according to the manufacturer's instructions) to each well.

-

Incubation: Incubate the plate at 37°C for 5-10 minutes. The short incubation time minimizes the influence of amino acid metabolism and focuses on the transport process.

-

Termination and Washing: Terminate the uptake reaction by aspirating the solution and washing the cells three times with 150 µL of ice-cold KRH buffer. This step is critical to remove extracellular probe and stop the transport process.[16]

-

Fluorescence Measurement: Add 100 µL of the kit's lysis buffer or a suitable buffer for fluorescence reading. Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Normalization: To account for variations in cell number, perform a parallel cell viability assay (e.g., using Calcein-AM or by fixing and staining with crystal violet) and normalize the fluorescence signal to the cell number in each well.

| Parameter | Recommendation | Rationale |

| Cell Line | HeLa, MCF7 | High expression of LAT1 transporter.[4][5] |

| Test Concentrations | 1 µM - 10 mM | Covers a wide range to determine IC₅₀. |

| Positive Control | L-phenylalanine | Validates the assay by demonstrating known competition. |

| Incubation Time | 5-10 minutes | Isolates transport kinetics from downstream metabolism.[16] |

| Detection Method | Fluorescence Plate Reader | High-throughput, non-radioactive method.[4] |

Protocol 2: Phenylalanine Hydroxylase (PAH) Enzyme Activity Assay

Principle: This assay determines if 3,4-DMP is a substrate for or an inhibitor of Phenylalanine Hydroxylase (PAH), the enzyme that converts L-phenylalanine to L-tyrosine. The protocol uses recombinant human PAH and quantifies the production of L-tyrosine (if 3,4-DMP is a substrate, a novel hydroxylated product would be expected) or the inhibition of L-tyrosine production from L-phenylalanine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is the gold standard for this application due to its high sensitivity and specificity.[6][17]

Causality Behind Experimental Choices:

-

Enzyme Source: Recombinant human PAH provides a clean, controlled system, avoiding confounding enzymes present in cell or tissue lysates.

-

Cofactor: Tetrahydrobiopterin (BH₄) is an essential cofactor for PAH activity and must be included in the reaction buffer.[6]

-

Detection Method: LC-MS/MS allows for the unambiguous identification and quantification of L-tyrosine and can be adapted to search for the mass of a potential hydroxylated 3,4-DMP product.[6][17]

Caption: Investigating 3,4-DMP's interaction with the PAH enzyme.

Materials:

-

Recombinant Human Phenylalanine Hydroxylase (PAH)

-

L-phenylalanine

-

3,4-Dimethyl-L-phenylalanine (3,4-DMP)

-

Tetrahydrobiopterin (BH₄)

-

Catalase

-

Dithiothreitol (DTT)

-

HEPES buffer (pH 7.4)

-

Trichloroacetic acid (TCA) for reaction quenching

-

LC-MS/MS system with appropriate columns and standards for L-tyrosine and L-phenylalanine

Step-by-Step Methodology:

-

Prepare Reaction Buffer: Prepare a HEPES buffer (100 mM, pH 7.4) containing 10 mg/mL catalase and 1 mM DTT.

-

Prepare Reagents:

-

Substrate (for inhibition assay): L-phenylalanine stock solution (e.g., 10 mM in water).

-

Test Compound: 3,4-DMP stock solution (for both substrate and inhibition assays).

-

Cofactor: Freshly prepare a BH₄ stock solution (e.g., 10 mM in water with 10 mM DTT).

-

-

Assay Setup (in microcentrifuge tubes):

-

To Test as an Inhibitor:

-

Add buffer, L-phenylalanine (final concentration ~1 mM), and varying concentrations of 3,4-DMP.

-

Include a "No Inhibitor" control.

-

-

To Test as a Substrate:

-

Add buffer and 3,4-DMP as the sole amino acid substrate.

-

Include a "No Substrate" control and a "Positive Control" with L-phenylalanine.

-

-

-

Enzyme Activation: Pre-incubate the assay mixtures with the substrate/inhibitor at 30°C for 5 minutes. Add BH₄ (final concentration ~200 µM).

-

Initiate Reaction: Start the reaction by adding recombinant PAH enzyme. The final reaction volume is typically 50-100 µL.

-

Incubation: Incubate at 30°C for 20 minutes.

-

Quench Reaction: Stop the reaction by adding an equal volume of 10% TCA. Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.[16]

-

Sample Analysis: Transfer the supernatant to an LC-MS vial. Analyze for the presence of L-tyrosine and L-phenylalanine using a validated LC-MS/MS method.[6] When testing 3,4-DMP as a substrate, configure the mass spectrometer to also scan for the predicted mass of hydroxylated 3,4-DMP (M+16).

-

Data Analysis: Calculate the rate of tyrosine production. For the inhibition assay, plot the reaction rate against the concentration of 3,4-DMP to determine the IC₅₀.

| Parameter | Recommendation | Rationale |

| Enzyme | Recombinant Human PAH | Provides a specific and clean enzymatic system. |

| Cofactor | Tetrahydrobiopterin (BH₄) | Essential for PAH catalytic activity.[6] |

| Detection | LC-MS/MS | Gold standard for specificity and sensitivity in quantifying metabolites.[6][17] |

| Quenching | Trichloroacetic acid (TCA) | Effectively stops the reaction by denaturing the enzyme. |

| Controls | No inhibitor, No substrate | Essential for calculating inhibition and confirming enzyme activity. |

Protocol 3: General Cell Viability and Cytotoxicity (MTT Assay)

Principle: This is a fundamental control experiment to determine the concentration range at which 3,4-DMP is non-toxic to cells. The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for quantification.[12] A decrease in signal indicates reduced cell viability or proliferation.

Materials:

-

Cell line used in other assays (e.g., HeLa)

-

96-well clear cell culture plates

-

3,4-Dimethyl-L-phenylalanine (3,4-DMP)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other solubilizing agent

-

Doxorubicin or Staurosporine (positive control for cytotoxicity)

-

Microplate reader (absorbance at ~570 nm)

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of 3,4-DMP. Include wells with medium only (vehicle control) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

-

Add MTT Reagent: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilize Formazan: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Measure Absorbance: Read the absorbance at 540-570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot viability versus compound concentration to determine the CC₅₀ (cytotoxic concentration 50%).

Protocol 4: Outline for Protein Incorporation Analysis

Principle: To determine if 3,4-DMP is incorporated into newly synthesized proteins, cells are cultured in a medium where L-phenylalanine is replaced with 3,4-DMP. Proteins are then extracted, digested into peptides, and analyzed by high-resolution mass spectrometry to detect peptides containing the mass shift corresponding to 3,4-DMP incorporation.[][18]

Methodology Outline:

-

Cell Culture: Use an auxotrophic cell line or a specialized culture medium lacking L-phenylalanine but supplemented with 3,4-DMP.

-

Protein Extraction: After a period of growth (e.g., 24-48 hours), harvest the cells and extract total protein.

-

Protein Digestion: Denature, reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer.

-

Data Analysis: Use proteomics software to search the spectral data against a protein database, specifying a variable modification on phenylalanine residues corresponding to the mass difference between 3,4-DMP and L-phenylalanine.

References

- Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants. (2021). Methods in Molecular Biology.

- Amino Acid Uptake Assay Kit. Dojindo Molecular Technologies, Inc.

- Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids. (2022). Journal of Visualized Experiments (JoVE).

- Annenkov, G. A., et al. (1980). [Detection of phenylalanine hydroxylase activity in human leukocytes and fibroblasts]. Voprosy Meditsinskoi Khimii.

- Diagnosis of PKU. News-Medical.Net.

- Amino acid assays and nucleotide synthesis / metabolism assays. Abcam.

- Strategies for Incorporating Unnatural Amino Acids into Proteins. BOC Sciences.

- Blau, N., et al. (2012). Quantification of phenylalanine hydroxylase activity by isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry. Molecular Genetics and Metabolism.

- Phenylalanine hydroxylase deficiency. Foresight® Carrier Screen.

- Nowak Jr, T. S., et al. (1984). An in vitro amino acid incorporation method for assessing the status of in vivo protein synthesis. Analytical Biochemistry.

- Cellular Uptake Assay Data Collection. Dojindo Laboratories.

- Griffiths, J. B., & Pirt, S. J. (1967). The uptake of amino acids by mouse cells (strain LS) during growth in batch culture and chemostat culture: the influence of cell growth rate. Proceedings of the Royal Society of London. Series B. Biological Sciences.

- Amino Acid Metabolism Assay Kits. CD Biosynsis.

- Incorporation of Unnatural Amino Acids. Profacgen.

- Experimental methods for scanning unnatural amino acid mutagenesis. Methods.

- Examining Amino Acids in Neuroscience and Cancer Metabolism Research. AZoLifeSciences.

- Amino Acid Metabolism. Cell Biolabs, Inc.

- Phenylalanine Hydroxylase Deficiency. GeneReviews®.

- Reprogramming natural proteins using unnatural amino acids. (2021). RSC Publishing.

- Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells. (2013). Labome.

- L-DOPA spectral data. MassBank.

- Chen, Z., et al. (2022). A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots. Clinical Biochemistry.

- DL-Phenylalanine, TMS derivative spectral data. NIST Chemistry WebBook.

- Katz, I. R., & Kapatos, G. (1984). Inhibition of 3,4-dihydroxy-L-phenylalanine decarboxylase in rat striatal synaptosomes by amino acids interacting with substrate transport. Journal of Neurochemistry.

- Sinor, A. D., et al. (2009). Neuroprotective action of halogenated derivatives of L-phenylalanine. Journal of Cerebral Blood Flow & Metabolism.

- L-Phenylalanine spectral data. MassBank.

- Pérez, L., et al. (2024). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. MDPI.

- Andersen, J. L., et al. (2015). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. Journal of Biological Chemistry.

- Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase. Frontiers in Molecular Biosciences.

- Phenylalanine. Wikipedia.

- Li, L., et al. (2022). A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9. International Journal of Molecular Sciences.

- 3,4-Dimethyl-L-phenylalanine. PubChem.

- Joondan, N., et al. (2014). A study of the antibacterial activity of L-phenylalanine and L-tyrosine esters in relation to their CMCs and their interactions with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC as model membrane. Microbiological Research.

- Role of Phenylalanine and Its Metabolites in Health and Neurological Disorders. EC Neurology.

- The introduction of L-phenylalanine into antimicrobial peptide protonectin enhances the selective antibacterial activity of its derivative phe-Prt against Gram-positive bacteria. (2021). Amino Acids.

- Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies. Molecules.

- Komoda, T., et al. (1982). L-Phenylalanine inhibition of human alkaline phosphatases with p-nitrophenyl phosphate as substrate. Clinical Chemistry.

- Kinetic Study on Inhibition Effects of Dansyl-L-Phenylalanine and L-Phenylalanine on Calf Intestinal Alkaline phosphatase. ResearchGate.

Sources

- 1. 3,4-Dimethyl-L-phenylalanine | C11H15NO2 | CID 18633117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylalanine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Amino Acid Uptake Assay Amino Acid Uptake Assay Kit Dojindo [dojindo.com]

- 5. Cellular Uptake Assay Data Collection DOJINDO LABORATORIES [dojindo.com]

- 6. Quantification of phenylalanine hydroxylase activity by isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. myriad.com [myriad.com]

- 8. The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Incorporation of Unnatural Amino Acids - Profacgen [profacgen.com]

- 11. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 12. Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity | MDPI [mdpi.com]

- 13. A study of the antibacterial activity of L-phenylalanine and L-tyrosine esters in relation to their CMCs and their interactions with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC as model membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The introduction of L-phenylalanine into antimicrobial peptide protonectin enhances the selective antibacterial activity of its derivative phe-Prt against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids [jove.com]

- 17. A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots: Combination of liquid chromatography, phenylalanine/tyrosine-free blood calibrators and multi-point/dynamic calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An in vitro amino acid incorporation method for assessing the status of in vivo protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Enzymatic Reactions Involving 3,4-Dimethyl-L-phenylalanine

Introduction: Exploring the Biocatalytic Potential of 3,4-Dimethyl-L-phenylalanine

3,4-Dimethyl-L-phenylalanine is a non-canonical amino acid with significant potential in drug discovery and materials science. Its unique dimethylated phenyl ring offers a sterically hindered and lipophilic moiety that can be incorporated into peptides or other molecules to enhance proteolytic stability, modulate receptor binding, or introduce novel functionalities. The enzymatic manipulation of this amino acid provides a powerful and stereoselective route for its incorporation into larger molecules or its conversion into valuable synthons.

This comprehensive guide provides detailed protocols and expert insights for researchers, scientists, and drug development professionals interested in leveraging enzymatic methods for reactions involving 3,4-Dimethyl-L-phenylalanine. Given the novelty of this substrate, established protocols are limited. Therefore, this document presents adaptable methodologies based on well-characterized enzymes known to act on analogous substrates, such as L-phenylalanine. The focus is on providing a robust starting point for experimentation, with guidance on optimization and analysis.

Two primary enzymatic transformations are explored:

-

Deamination using Phenylalanine Ammonia-Lyase (PAL): This reaction converts the amino acid into its corresponding cinnamic acid derivative, a valuable precursor for synthesizing various organic molecules.

-

Incorporation into Peptides: This section details strategies for using enzymes to form peptide bonds, enabling the site-specific inclusion of 3,4-Dimethyl-L-phenylalanine into peptide chains.

Part 1: Enzymatic Deamination with Phenylalanine Ammonia-Lyase (PAL)

Phenylalanine Ammonia-Lyase (PAL) is an enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia.[1] Its substrate tolerance can be exploited for the deamination of phenylalanine analogs.

Scientific Rationale

The enzymatic reaction catalyzed by PAL is a stereospecific elimination. The enzyme's active site binds L-phenylalanine, and it is anticipated that the dimethyl substitution on the phenyl ring of 3,4-Dimethyl-L-phenylalanine will be accommodated, leading to the formation of 3,4-dimethyl-trans-cinnamic acid. Monitoring the reaction is straightforward, as the product, a substituted cinnamic acid, exhibits strong UV absorbance at a wavelength distinct from the substrate.[1]

Visualization of the PAL Reaction Pathway

Caption: Enzymatic deamination of 3,4-Dimethyl-L-phenylalanine by PAL.

Experimental Protocol: Spectrophotometric Assay for PAL Activity

This protocol is adapted from established methods for determining PAL activity with its native substrate.[1][2]

1. Materials and Reagents

-

Enzyme: Recombinant Phenylalanine Ammonia-Lyase (from various sources, e.g., Rhodotorula glutinis).

-

Extraction/Assay Buffer: 0.1 M Tris-HCl buffer (pH 8.8).[1]

-

Substrate Stock Solution: 50 mM 3,4-Dimethyl-L-phenylalanine in deionized water. Gentle heating may be required for dissolution.

-

Stop Solution: 6 M HCl.[1]

-

Instrumentation: UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at ~290-310 nm.

2. Enzyme Preparation

-

If using a commercial enzyme, prepare a stock solution (e.g., 1 mg/mL) in cold Tris-HCl buffer (pH 8.8). Store on ice.

-

If extracting from a biological source, homogenize the tissue in cold extraction buffer containing protease inhibitors. Centrifuge to clarify and use the supernatant as the crude enzyme extract.[2]

3. Reaction Setup

The following setup is for a standard 1 mL cuvette-based assay. It can be scaled down for a 96-well plate format.

| Reagent | Sample Tube | Blank Tube |

| 0.1 M Tris-HCl (pH 8.8) | 700 µL | 800 µL |

| 50 mM Substrate Stock | 200 µL | 200 µL |

| Enzyme Solution | 100 µL | 0 µL |

4. Assay Procedure

-

Prepare the "Sample Tube" and "Blank Tube" mixtures as described in the table above, omitting the enzyme solution initially.

-

Pre-incubate the tubes at the desired reaction temperature (e.g., 30-40°C) for 5 minutes to allow for temperature equilibration.[3]

-

Initiate the reaction by adding 100 µL of the enzyme solution to the "Sample Tube".

-

Incubate the reaction for a defined period (e.g., 15-60 minutes). The optimal time will depend on the enzyme activity.

-

Stop the reaction by adding 100 µL of 6 M HCl to both tubes.[1]

-

Centrifuge the tubes at high speed (e.g., 13,000 x g) for 5 minutes to pellet any precipitated protein.

-

Measure the absorbance of the supernatant at the wavelength of maximum absorbance for 3,4-dimethyl-trans-cinnamic acid (this will need to be determined experimentally, but is expected to be around 300 nm). Use the "Blank Tube" to zero the spectrophotometer.

5. Data Analysis

The activity of the enzyme can be calculated using the Beer-Lambert law:

Activity (U/mL) = (ΔA * V_total) / (ε * t * V_enzyme)

Where:

-

ΔA is the change in absorbance (Absorbance of Sample - Absorbance of Blank).

-

V_total is the total reaction volume in mL.

-

ε is the molar extinction coefficient of 3,4-dimethyl-trans-cinnamic acid in M⁻¹cm⁻¹ (this must be determined experimentally by creating a standard curve).

-

t is the reaction time in minutes.

-

V_enzyme is the volume of the enzyme solution added in mL.

One unit (U) of PAL activity is defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.

Expert Insights & Optimization

-

Substrate Specificity: The Michaelis-Menten constant (Km) and maximum velocity (Vmax) for 3,4-Dimethyl-L-phenylalanine should be determined to characterize the enzyme's efficiency with this unnatural substrate. This involves running the assay with varying substrate concentrations.

-

Optimal Conditions: The optimal pH and temperature for the reaction with 3,4-Dimethyl-L-phenylalanine may differ from those for L-phenylalanine. A matrix of pH values (e.g., 7.5-9.5) and temperatures (e.g., 25-50°C) should be tested.

-

Product Confirmation: The identity of the product, 3,4-dimethyl-trans-cinnamic acid, should be confirmed using analytical techniques such as HPLC and Mass Spectrometry (MS).

Part 2: Enzymatic Incorporation of 3,4-Dimethyl-L-phenylalanine into Peptides

The enzymatic synthesis of peptides offers several advantages over chemical methods, including mild reaction conditions and high stereoselectivity.[4] Proteases, which normally hydrolyze peptide bonds, can be used in reverse to catalyze their formation under specific conditions.[4][5]

Scientific Rationale

In a kinetically controlled synthesis, an N-protected amino acid ester (the acyl donor) and a free amino acid or peptide (the nucleophile) are incubated with a protease. The enzyme forms an acyl-enzyme intermediate with the donor, which is then attacked by the amino group of the nucleophile to form a new peptide bond. By using an ester as the acyl donor, the equilibrium is shifted towards synthesis.

Visualization of the Enzymatic Peptide Synthesis Workflow

Caption: Kinetically controlled peptide synthesis using a protease.

Experimental Protocol: Protease-Catalyzed Dipeptide Synthesis

This protocol provides a general framework for the synthesis of a dipeptide using 3,4-Dimethyl-L-phenylalanine as the acyl donor.

1. Materials and Reagents

-

Enzyme: A suitable protease, such as Thermolysin or Chymotrypsin.

-

Acyl Donor: N-protected 3,4-Dimethyl-L-phenylalanine methyl or ethyl ester (e.g., Z-3,4-Me₂-Phe-OMe). The protecting group (e.g., Cbz/Z) is crucial.

-

Nucleophile: The C-terminal amino acid with a free amino group (e.g., L-Leucine amide).

-

Reaction Buffer: A suitable buffer, e.g., 0.1 M Tris-HCl or phosphate buffer, at the optimal pH for the chosen enzyme. The buffer may contain an organic co-solvent (e.g., 20-50% DMF or DMSO) to aid solubility.

-

Analytical Standards: Authentic samples of the starting materials and the expected dipeptide product for HPLC analysis.

-

Instrumentation: HPLC system with a UV detector and a C18 column.[6]

2. Reaction Setup

-

Dissolve the acyl donor and the nucleophile in the reaction buffer. A typical starting concentration would be 10-50 mM for each.

-

Equilibrate the solution to the desired reaction temperature (e.g., 37°C).

-

Dissolve the protease in a small amount of cold buffer to create a concentrated stock solution.

3. Reaction Procedure

-

Initiate the reaction by adding the protease stock solution to the substrate mixture. The final enzyme concentration will need to be optimized (e.g., 0.1-1 mg/mL).

-

Incubate the reaction with gentle agitation.

-

Monitor the progress of the reaction by taking aliquots at various time points (e.g., 1, 4, 8, 24 hours).

-

Quench the reaction in the aliquots by adding an equal volume of a solution that will denature the enzyme (e.g., 1% TFA in acetonitrile).

-

Analyze the quenched aliquots by HPLC to determine the consumption of starting materials and the formation of the product.

HPLC Analysis of Reaction Components

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

-

Detection: UV absorbance at 220 nm and 280 nm.

-

Identification: Compare the retention times of the peaks in the reaction mixture to those of the analytical standards.

-

Quantification: Generate calibration curves for the starting materials and the product to determine their concentrations over time.

Expert Insights & Optimization

-

Enzyme Selection: The choice of protease is critical. Thermolysin is often a good starting point for hydrophobic amino acids.[7] Chymotrypsin is specific for aromatic residues and may also be effective.

-

Reaction Conditions: The pH, temperature, and concentration of organic co-solvent can significantly impact the ratio of synthesis to hydrolysis. These parameters must be carefully optimized. A higher pH generally favors aminolysis.[4]

-

Protecting Groups: The N-terminal protecting group on the acyl donor prevents self-polymerization. The choice of ester (e.g., methyl vs. ethyl) can also influence the reaction rate.

-

Nucleophile Choice: Using an amidated or esterified nucleophile can prevent its C-terminus from acting as a competing acyl donor.

Part 3: Genetic Incorporation of 3,4-Dimethyl-L-phenylalanine

For the incorporation of unnatural amino acids (UAAs) like 3,4-Dimethyl-L-phenylalanine into proteins at specific sites, an engineered aminoacyl-tRNA synthetase (AARS) and its cognate tRNA are required.[8][9]

Scientific Rationale

This advanced technique involves creating an orthogonal AARS/tRNA pair that is not recognized by the host cell's endogenous machinery. The engineered AARS is evolved to specifically recognize and charge the UAA onto the orthogonal tRNA. This tRNA, in turn, recognizes a unique codon (e.g., the amber stop codon, UAG) introduced into the gene of interest, leading to the site-specific incorporation of the UAA during protein translation.[10]

Protocol: Screening for AARS Activity with 3,4-Dimethyl-L-phenylalanine

A first step in developing such a system is to determine if any wild-type or mutant AARS exhibits activity towards the UAA. A MALDI-MS-based assay is a rapid method for this screening.[8][9]

1. Materials and Reagents

-

A library of wild-type or mutant aminoacyl-tRNA synthetases (AARSs).

-

Bulk tRNA from a suitable source (e.g., E. coli).

-

3,4-Dimethyl-L-phenylalanine.

-

ATP and MgCl₂.

-

Reaction buffer (e.g., HEPES buffer, pH 7.5).

-

Nuclease P1.

-

MALDI-MS instrumentation and matrix.

2. Assay Procedure

-

Set up an aminoacylation reaction containing the AARS, bulk tRNA, ATP, MgCl₂, and 3,4-Dimethyl-L-phenylalanine.

-

Incubate to allow for the charging of tRNA with the amino acid.

-

Stop the reaction and isolate the tRNA.

-

Treat the isolated tRNA with Nuclease P1 to digest it into mononucleotides. This will release the amino acid attached to AMP (aa-AMP).

-

Analyze the resulting mixture by MALDI-MS. The presence of a peak corresponding to the mass of the 3,4-Dimethyl-L-phenylalanine-AMP adduct indicates that the AARS is active with the unnatural substrate.

This screening process is the first step towards identifying a suitable AARS candidate for further engineering and the development of a complete system for the genetic incorporation of 3,4-Dimethyl-L-phenylalanine.

References

-

Sunlong Biotech. (n.d.). Phenylalanine Ammonia-lyase (PAL) Activity Assay Kit. Available at: [Link]

-

Hartman, M. C. T., et al. (2006). Enzymatic aminoacylation of tRNA with unnatural amino acids. Proceedings of the National Academy of Sciences, 103(12), 4356–4361. Available at: [Link]

-

Hartman, M. C. T., et al. (2006). Enzymatic aminoacylation of tRNA with unnatural amino acids. PNAS, 103(12), 4356-4361. Available at: [Link]

-

Solecka, D., & Kacperska, A. (2003). Phenylalanine ammonia-lyase (PAL) activity and phenolic compounds in juvenile leaves of winter oilseed rape (Brassica napus L. var. oleifera) plants treated with salicylhydroxamic acid. Bio-protocol. Available at: [Link]

-

Hartman, M. C. T., et al. (2006). Enzymatic aminoacylation of tRNA with unnatural amino acids. ResearchGate. Available at: [Link]

-

Bioworlde. (n.d.). Phenylalanine ammonia-lyase Microplate Assay Kit User Manual. Available at: [Link]

-

S. H. Lee, et al. (2018). Recent Advances in Chemoenzymatic Peptide Syntheses. PMC - PubMed Central - NIH. Available at: [Link]

-

D. I. Rozhko, et al. (2011). Enzymatic synthesis of peptides on a solid support. ResearchGate. Available at: [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. Available at: [Link]

-

Guo, J., et al. (2014). Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids. ACS Synthetic Biology, 3(3), 165–170. Available at: [Link]

-

Glass, J. D., et al. (1979). Enzymes as reagents in peptide synthesis: enzymatic removal of amine protecting groups. PMC - NIH. Available at: [Link]

-

Eagle Biosciences. (n.d.). Phenylalanine, Tyrosine & Tryptophan HPLC Assay. Available at: [Link]

-

I. Antonucci, et al. (2013). Optimization of an HPLC method for phenylalanine and tyrosine quantization in dried blood spot. Journal of Pharmaceutical and Biomedical Analysis, 83, 199-205. Available at: [Link]

-

Silva, C. J. (2018). Enzymatic Synthesis of Protein Hydrolysates From Animal Proteins: Exploring Microbial Peptidases. Frontiers in Sustainable Food Systems. Available at: [Link]

-

M. F. Mitrovic, et al. (2007). Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection. PubMed. Available at: [Link]

-

B. Bánócziné Szabó, et al. (2020). Fluorescent enzyme-coupled activity assay for phenylalanine ammonia-lyases. ResearchGate. Available at: [Link]

- Meijer, E. W., et al. (2012). Preparation of peptide mixtures by protease catalysis designed to provide useful biological and physical properties. Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sunlongbiotech.com [sunlongbiotech.com]

- 3. bioworlde.com [bioworlde.com]

- 4. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Enzymatic Synthesis of Protein Hydrolysates From Animal Proteins: Exploring Microbial Peptidases [frontiersin.org]

- 6. helixchrom.com [helixchrom.com]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. pnas.org [pnas.org]

- 10. pubs.acs.org [pubs.acs.org]

Racemization issues with 3,4-Dimethyl-L-phenylalanine in synthesis

Navigating Racemization Challenges in Synthesis

Welcome to the technical support guide for 3,4-Dimethyl-L-phenylalanine. This resource is designed for researchers, chemists, and drug development professionals who utilize this specialty amino acid and need to ensure its stereochemical integrity. As a Senior Application Scientist, I have structured this guide to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and prevent racemization effectively.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for 3,4-Dimethyl-L-phenylalanine?

Racemization is the process by which a pure enantiomer, such as the L-enantiomer of 3,4-Dimethyl-L-phenylalanine, converts into a mixture containing both the L- and D-enantiomers. In the context of drug development, the stereochemistry of an active pharmaceutical ingredient (API) is paramount. The biological activity of a molecule is often exclusive to one enantiomer, while the other may be inactive or, in some cases, cause undesirable side effects. Therefore, maintaining the high enantiomeric purity of 3,4-Dimethyl-L-phenylalanine is essential for ensuring the safety and efficacy of the final drug product.

Q2: During which synthetic steps is 3,4-Dimethyl-L-phenylalanine most susceptible to racemization?

The highest risk of racemization occurs during peptide bond formation when the carboxyl group of N-protected 3,4-Dimethyl-L-phenylalanine is activated. This activation makes the alpha-proton (the hydrogen on the chiral carbon) acidic and susceptible to abstraction by a base. The resulting planar enolate intermediate can be re-protonated from either face, leading to a loss of stereochemical information. A secondary risk, though less common with modern protecting group strategies, can occur during the deprotection of the N-terminal protecting group if harsh acidic or basic conditions are used over extended periods.

Q3: What are the downstream consequences of using a racemized batch of 3,4-Dimethyl-L-phenylalanine in my research?

Using a partially or fully racemized sample can have significant negative consequences:

-

Reduced Potency: If the desired biological activity resides in the L-enantiomer, the presence of the inactive D-enantiomer effectively lowers the concentration of the active compound, leading to reduced potency in biological assays.

-

Regulatory Hurdles: For drug candidates, regulatory agencies like the FDA require strict control and characterization of stereoisomers. Uncontrolled racemization can lead to significant delays and analytical challenges during process development and regulatory submission.

-

Altered Physicochemical Properties: Diastereomeric peptides (resulting from the incorporation of both L- and D-amino acids) will have different physicochemical properties, including solubility and crystallinity, which can complicate purification and formulation.

Troubleshooting Guide: Experimental Issues & Solutions

Problem: My peptide coupling reaction resulted in a low enantiomeric excess (e.g., <98% ee) for the 3,4-Dimethyl-L-phenylalanine residue. What went wrong?

This is the most common failure mode. The root cause is almost certainly racemization during the carboxyl group activation and coupling step. Let's break down the likely mechanisms and how to mitigate them.

Primary Cause A: Direct Enolization via Proton Abstraction

If the base used in your coupling reaction is too strong or used in excess, it can directly abstract the alpha-proton from the activated amino acid.

Primary Cause B: Oxazolone (Azlactone) Formation

For N-acyl amino acids (like those protected with Boc or Cbz), the activated carboxyl group can undergo an intramolecular cyclization to form a 5(4H)-oxazolone intermediate. This intermediate is particularly prone to racemization because the alpha-proton is now part of a more acidic, conjugated system. The rate of racemization is highly dependent on the coupling reagents, solvents, and bases used.

Solution Workflow:

-

Re-evaluate Your Coupling Reagent: The choice of coupling reagent is the most critical factor. Carbodiimides like DCC or EDC, when used with certain additives, can promote oxazolone formation. Uronium/aminium-based reagents are generally safer.

Coupling Reagent Additive Typical Racemization Risk Mechanism & Comments DCC / EDC HOBt Low to Moderate HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to racemization than the O-acylisourea itself. DCC / EDC HOSu Moderate to High The succinimidyl ester is more reactive and can be more susceptible to base-catalyzed racemization. HATU / HBTU DIPEA Low Forms an HOBt/HOAt active ester in situ. Generally considered one of the safest methods for preventing racemization. COMU DIPEA Very Low A third-generation uronium reagent that provides rapid coupling and is highly effective at suppressing racemization, even for hindered amino acids. -

Control Your Base:

-

Stoichiometry: Use the minimum amount of base required. For uronium salt couplings (like HATU), typically 2 equivalents of a non-nucleophilic base like diisopropylethylamine (DIPEA) are sufficient.

-

Base Strength: Avoid stronger bases like triethylamine (TEA) if possible, as it is more likely to cause racemization than the more sterically hindered DIPEA. For highly sensitive substrates, consider using a weaker base like N-methylmorpholine (NMM).

-

-

Optimize Reaction Conditions:

-

Temperature: Perform the activation and coupling at 0 °C or even lower (-15 °C) to slow down the rate of both enolization and oxazolone formation.

-

Solvent: Use polar aprotic solvents like DMF or NMP. Avoid solvents like Dichloromethane (DCM) which can sometimes accelerate racemization with certain reagent combinations.

-

Pre-activation Time: Keep the time between the activation of the amino acid and the addition of the amine nucleophile as short as possible. A prolonged "pre-activation" period allows more time for the activated species to racemize.

-

Troubleshooting Workflow Diagram

Technical Support Center: Optimizing Cleavage of 3,4-Dimethyl-L-phenylalanine from Resin

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice and optimized protocols specifically for the cleavage of peptides containing the sterically hindered and electron-rich amino acid, 3,4-Dimethyl-L-phenylalanine, from common SPPS resins.

Overview: The Unique Challenges of 3,4-Dimethyl-L-phenylalanine

The cleavage of a peptide from its solid support is a critical final step where both yield and purity can be compromised. The 3,4-Dimethyl-L-phenylalanine residue introduces specific challenges due to its unique chemical nature:

-

Electron-Rich Aromatic Ring: The two methyl groups on the phenylalanine side chain are electron-donating, making the aromatic ring highly nucleophilic. This increases its susceptibility to electrophilic attack from carbocations generated during acid-mediated cleavage, leading to unwanted alkylation side products.

-

Steric Hindrance: While less of a factor in cleavage than in coupling, the bulky nature of the residue can sometimes influence solvent and reagent accessibility to the peptide backbone and linker.

This guide is structured to address these challenges directly, providing you with the rationale behind protocol choices to empower you to troubleshoot and optimize your cleavage reactions effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the cleavage of peptides containing 3,4-Dimethyl-L-phenylalanine in a direct question-and-answer format.

Q1: Why is my final peptide yield unexpectedly low?

Low yield is one of the most frequent issues and can stem from several sources. The key is to determine if the peptide was never synthesized, failed to cleave, or was lost during workup.

Possible Cause 1: Incomplete Cleavage

-

Explanation: The acid-labile bond linking your peptide to the resin was not fully severed. This can happen if the reaction time is too short or the cleavage cocktail is not potent enough for the specific resin linker. For example, a Wang resin requires more aggressive conditions than a 2-chlorotrityl resin.[1][2]

-

Solution:

-

Perform a Test Cleavage: Before committing your entire batch, take a small amount of dried peptide-resin (10-20 mg) and subject it to your planned cleavage protocol.[3][4]

-

Extend Reaction Time: Standard cleavage times are 1.5-2 hours.[1] For difficult sequences, extending this to 3-4 hours can improve yields.

-

Re-cleave the Resin: After your initial filtration, wash the resin with dichloromethane (DCM) and then treat it with a fresh batch of cleavage cocktail for another 1-2 hours. Analyze this second filtrate separately to see if more peptide is recovered.[3]

-

Possible Cause 2: Poor Peptide Precipitation

-

Explanation: The cleaved peptide is soluble in the cold diethyl ether used for precipitation and is being discarded with the supernatant.

-

Solution:

-

Ensure Ether is Sufficiently Cold: Use diethyl ether stored at -20°C.

-

Increase Ether Volume: Use a volume of cold ether that is 8 to 10 times the volume of your filtrate.[5][6]

-

Increase Incubation Time: After precipitation, store the suspension at 4°C or -20°C overnight to maximize the amount of peptide that comes out of solution.[5][6]

-

Evaporate TFA: Before adding ether, you can carefully reduce the volume of TFA in your filtrate using a rotary evaporator (keep the bath temperature low) or a gentle stream of nitrogen. This concentrates the peptide and can improve precipitation efficiency.

-

Possible Cause 3: Irreversible Reattachment to Resin

-

Explanation: During cleavage, carbocations generated from the resin linker (e.g., the Wang linker's 4-hydroxybenzyl cation) or protecting groups can re-attach to electron-rich residues like 3,4-Dimethyl-L-phenylalanine.[7][8] This is an irreversible side reaction.

-

Solution: This is a scavenger issue. Ensure your cleavage cocktail contains an effective carbocation scavenger like Triisopropylsilane (TIS). See the tables and protocols below for guidance.

Q2: My mass spectrometry analysis shows unexpected masses (+57, +71, etc.). What are these side-products?

The presence of adducts is almost always due to reactive carbocations generated during cleavage. Your electron-rich 3,4-Dimethyl-L-phenylalanine is a prime target for these reactions.

-

Explanation: The final step of SPPS involves treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA), to cleave the peptide from the support and remove side-chain protecting groups.[9] This process generates highly reactive cationic species from these protecting groups (e.g., t-butyl cations, trityl cations) and the resin linker itself.[4][10] Without scavengers to trap them, these cations will react with nucleophilic residues on your peptide.

-

Solution: Optimize Your Scavenger Cocktail.

-

Always Use Scavengers: Never perform a TFA cleavage without scavengers, especially with this residue.

-

The "Go-To" Cocktail: For most peptides, a mixture of TFA/TIS/Water (95:2.5:2.5) is highly effective.[4] TIS is a powerful scavenger of both t-butyl and trityl cations, while water assists with t-butyl cation scavenging.[11][12]

-

Rink Amide Resin Specifics: If using a Rink Amide resin, fragmentation of the linker can be an issue. Adding 1,3-dimethoxybenzene (DMB) to the cocktail can help prevent side reactions.[5][12][13]

-

Q3: The cleavage solution turned dark yellow or red. Is this a problem?

-

Explanation: This is usually not a cause for alarm. A deep yellow color is often due to the formation of the trityl cation chromophore, which is generated when Trt-protected amino acids (like His(Trt), Cys(Trt), Asn(Trt)) are deprotected.[14] A pink or red color can sometimes be observed when cleaving from Rink Amide resins, and this typically does not affect peptide quality.[14]

-

Solution: Proceed as normal, but note the color change in your lab notebook. If the final peptide is also colored, it may indicate that some of the chromophores have become trapped and further purification may be required.

Visualized Workflows & Decision Making

General Cleavage & Precipitation Workflow

The following diagram outlines the standard end-to-end process for cleaving a peptide from the resin and isolating the crude product.

Caption: Standard workflow for peptide cleavage and isolation.

Troubleshooting Decision Tree

If you encounter a problem, use this decision tree to diagnose the likely cause.

Sources

- 1. peptide.com [peptide.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 8. peptide.com [peptide.com]

- 9. cem.de [cem.de]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. peptide.com [peptide.com]

- 14. researchgate.net [researchgate.net]

Technical Support Center: Overcoming Steric Hindrance in 3,4-Dimethyl-L-phenylalanine Reactions

Welcome to the technical support center for navigating the challenges of working with 3,4-Dimethyl-L-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals who may encounter difficulties in reactions involving this sterically hindered amino acid. Here, you will find troubleshooting advice and frequently asked questions to help you optimize your experiments for successful outcomes.

Introduction: The Challenge of Steric Hindrance

3,4-Dimethyl-L-phenylalanine presents unique challenges in chemical synthesis, primarily due to steric hindrance. The presence of two methyl groups on the phenyl ring, in addition to the inherent bulk of the amino acid, can significantly impede reaction rates and yields.[1][2] This guide provides practical strategies and in-depth explanations to overcome these obstacles.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments with 3,4-Dimethyl-L-phenylalanine.

Issue 1: Low Yield in Peptide Coupling Reactions

Question: I am experiencing consistently low yields when trying to couple 3,4-Dimethyl-L-phenylalanine with another amino acid in my peptide sequence. What can I do to improve the coupling efficiency?

Root Cause Analysis:

Low coupling yields with sterically hindered amino acids like 3,4-Dimethyl-L-phenylalanine are often due to the slow kinetics of the reaction. The bulky side chain can physically block the approach of the incoming acylating species to the N-terminal amine of the growing peptide chain.[1][2] Standard coupling reagents may not be sufficiently reactive to overcome this energy barrier.

Troubleshooting Workflow:

Caption: Simplified mechanism of HATU-mediated peptide bond formation.

The superior performance of HATU in coupling sterically hindered amino acids stems from its ability to form a highly reactive O-(7-azabenzotriazol-1-yl) ester (OAt-ester) intermediate. [3]The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance, accelerating the rate of aminolysis and driving the reaction to completion even with sterically demanding substrates.

References

-

FasterCapital. Applications Of Steric Hindrance And Exclusion Ratio In Organic Synthesis. [Link]

-

Albericio, F., et al. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 2018. [Link]

-

Gaj, E., et al. Sterically Tuned N-Heterocyclic Carbene Ligands for the Efficient Formation of Hindered Products in Ru-Catalyzed Olefin Metathesis. ACS Catalysis, 2020. [Link]

-

Katritzky, A. R., et al. Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 2007. [Link]

-

El-Faham, A., & Albericio, F. APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Journal of Chemical Sciences, 2011. [Link]

-

Frei, F. X., et al. High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. PLoS ONE, 2019. [Link]

-

Isidro-Llobet, A., et al. Amino Acid-Protecting Groups. Chemical Reviews, 2009. [Link]

-

Recent development of peptide coupling reagents in organic synthesis. [Link]

-

Chen, C., et al. Intramolecular Catalyst Transfer over Sterically Hindered Arenes in Suzuki Cross‐Coupling Reactions. Angewandte Chemie International Edition, 2011. [Link]

-

Wang, F., et al. A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines. ACS Catalysis, 2023. [Link]

-

Katritzky, A. R., et al. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 2007. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Wikipedia. Protecting group. [Link]

-

Wagner, A. M. Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. Harvard University, 2017. [Link]

-

Chen, J., et al. Chemoenzymatic synthesis of L-3,4-dimethoxyphenyl-alanine and its analogues using aspartate aminotransferase as a key catalyst. Journal of Biotechnology, 2019. [Link]

-

Isidro-Llobet, A., et al. Amino Acid-Protecting Groups. Chemical Reviews, 2009. [Link]

-

F. Albericio, et al. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 2021. [Link]

-

Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. [Link]

-

Yang, H., et al. Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 2021. [Link]

-

Polypeptide Group. From 10 grams to several hundred - A case study in peptide GMP process development. YouTube, 2022. [Link]

-

Synform. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Thieme, 2022. [Link]

-

ResearchGate. How to overcome Steric Hindrance? [Link]

-

Pentelute, B. L., et al. Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv, 2018. [Link]

-

Chemdad. 3,4-Dimethoxy-L-phenylalanine. [Link]

-

Carpino, L. A., et al. Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. The Journal of Organic Chemistry, 1996. [Link]

-

Mindt, M., et al. Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. Applied and Environmental Microbiology, 2021. [Link]

-

ChemTalk. Steric Hindrance. [Link]

-

Ren, C. Phenylalanine's most notorious quick hit: PKU, #20daysofaminoacids 2025 Day 4. YouTube, 2025. [Link]

-

TMP Chem. 04.07 Stability Factors: Steric Effects. YouTube, 2017. [Link]

-

Khan Academy. Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube, 2013. [Link]

-

Wang, W., et al. Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. Biotechnology for Biofuels, 2021. [Link]

-

Kleinpeter, E., et al. Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. Molecules, 2001. [Link]

-

Podgórski, R., et al. Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. ACS Catalysis, 2022. [Link]

-

Drouillat, B., et al. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry, 2022. [Link]

-

Tou, J. S., & Vineyard, B. D. Novel synthesis of L-phenylalanine. The Journal of Organic Chemistry, 1984. [Link]

-

Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. R Discovery, 1981. [Link]

-

Wang, F., et al. A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines. ACS Catalysis, 2023. [Link]

Sources

Technical Support Center: Purification of 3,4-Dimethyl-L-phenylalanine Derivatives

Welcome to the technical support center for the purification of 3,4-Dimethyl-L-phenylalanine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable synthetic amino acids. Drawing upon established principles of chromatography and crystallization, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity 3,4-Dimethyl-L-phenylalanine derivatives for your research and development needs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the purification of 3,4-Dimethyl-L-phenylalanine derivatives.

Q1: What are the most common impurities I should expect when synthesizing 3,4-Dimethyl-L-phenylalanine?

A1: The impurity profile of your 3,4-Dimethyl-L-phenylalanine derivative will largely depend on the synthetic route employed. However, some common impurities to anticipate include:

-

Diastereomers and Enantiomers: If your synthesis is not stereospecific, you will likely have the D-enantiomer and potentially diastereomers if there are other chiral centers in the molecule.

-

Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.

-

Side-Products from the Synthetic Route: For instance, if you are using a reductive amination route, you might encounter over-alkylation products or byproducts from the reducing agent.

-

Reagents and Catalysts: Residual reagents, catalysts, and their byproducts can also contaminate your final product.

Q2: My 3,4-Dimethyl-L-phenylalanine derivative is proving difficult to crystallize. What are some initial troubleshooting steps?

A2: Crystallization can be challenging, especially for novel compounds. Here are some initial steps to troubleshoot poor crystallization:

-

Solvent Screening: The choice of solvent is critical. Start with a solvent in which your compound is sparingly soluble at room temperature but more soluble upon heating. A good starting point for aromatic amino acids is a mixed solvent system, such as ethanol/water or methanol/water.[1][2]

-

Purity Check: Impurities can significantly hinder crystallization. Ensure your crude product is as clean as possible before attempting crystallization. A preliminary flash chromatography step can be beneficial.

-

Control Cooling Rate: Slow cooling often yields larger, higher-purity crystals. Try allowing the heated solution to cool to room temperature slowly, followed by further cooling in a refrigerator or freezer.

-

Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.

Q3: I am seeing significant peak tailing for my 3,4-Dimethyl-L-phenylalanine derivative during HPLC analysis. What is the likely cause and how can I fix it?

A3: Peak tailing for amino acid derivatives in reversed-phase HPLC is often due to interactions between the basic amine group and residual silanol groups on the silica-based column packing.[3][4][5][6] Here’s how to address it:

-

Lower the Mobile Phase pH: Adding an acid like trifluoroacetic acid (TFA) or formic acid to your mobile phase (typically to a pH of 2-3) will protonate the amine group and minimize its interaction with silanols.[4]

-

Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping are designed to minimize silanol interactions.

-

Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can improve peak shape for basic compounds, although this is becoming less common with modern columns.[7]

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step guides for resolving specific purification challenges.

Troubleshooting Chiral Separation by HPLC

The separation of the L- and D-enantiomers of 3,4-Dimethyl-L-phenylalanine is a critical step to ensure the biological activity and safety of the final compound.

Problem: Poor or no separation of enantiomers on a chiral HPLC column.

Causality: The lack of resolution is due to insufficient differential interaction between the enantiomers and the chiral stationary phase (CSP). This can be influenced by the mobile phase composition, temperature, and the choice of CSP.

Troubleshooting Workflow:

Figure 1: Troubleshooting workflow for chiral HPLC separation.

Detailed Steps:

-

Verify Column Selection: Ensure you are using a chiral column suitable for amino acid derivatives. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for aromatic amino acids.

-

Optimize Mobile Phase:

-

Organic Modifier: Systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. A small change can have a significant impact on resolution.

-

Additives: For amino acids, adding a small amount of an acid (e.g., 0.1% TFA or formic acid) and a base (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and selectivity.

-

-

Adjust Column Temperature: Temperature can affect the thermodynamics of the chiral recognition process. Try adjusting the column temperature in 5-10°C increments.

-

Consider Derivatization: If direct separation is unsuccessful, consider derivatizing the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.

Resolving Co-eluting Impurities in Reversed-Phase HPLC

The increased hydrophobicity of 3,4-Dimethyl-L-phenylalanine compared to its parent compound can lead to co-elution with other hydrophobic impurities.

Problem: A key impurity is co-eluting with the main product peak.

Causality: Co-elution occurs when two or more compounds have very similar retention times under the given chromatographic conditions. This indicates a lack of selectivity in the separation.

Troubleshooting Workflow:

Figure 2: Troubleshooting workflow for co-eluting impurities.

Detailed Steps:

-

Confirm Co-elution: Use a diode array detector (DAD) or mass spectrometer (MS) to perform peak purity analysis. This will confirm if the peak represents a single compound or multiple co-eluting species.

-

Modify Mobile Phase Gradient: A shallower gradient around the elution time of your compound of interest can often improve the resolution of closely eluting peaks.

-

Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different interactions with the stationary phase.

-

Adjust Mobile Phase pH: Changing the pH can alter the ionization state of both your target compound and the impurities, which can significantly impact their retention and potentially resolve co-elution.

-

Change Stationary Phase: If mobile phase optimization is unsuccessful, changing the column chemistry is the most effective way to alter selectivity. Consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.

Purification by Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material.

Problem: The product oils out or fails to crystallize from the chosen solvent system.

Causality: "Oiling out" occurs when the solute is too soluble in the solvent at the elevated temperature, and upon cooling, the solution becomes supersaturated before reaching the crystallization temperature. The choice of solvent and the cooling rate are critical factors.

Troubleshooting Workflow:

Figure 3: Troubleshooting workflow for recrystallization.

Detailed Steps:

-

Solvent System Screening:

-

Single Solvents: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene). A suitable solvent will dissolve the compound when hot but not when cold.

-

Binary Solvent Systems: If a single solvent is not ideal, use a binary system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly. For 3,4-Dimethyl-L-phenylalanine, a good starting point is a methanol/water or ethanol/water mixture.[1][2]

-

-

Control Cooling: A slower cooling rate allows for the formation of a more ordered crystal lattice, which can exclude impurities more effectively.

-

Scratching and Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solution-air interface can provide a surface for nucleation. Adding a seed crystal of the pure compound can also initiate crystallization.

Section 3: Experimental Protocols

Protocol for Chiral Purity Analysis by HPLC